1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the formation of the N-aryl pyrrole core via the Clauson-Kaas reaction, a reliable variation of the Paal-Knorr synthesis. This is followed by the regioselective formylation of the pyrrole ring at the C2 position, accomplished through the Vilsmeier-Haack reaction. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into the experimental choices, aimed at providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, this compound, integrates this important pyrrole moiety with a 1,3-benzodioxole (or methylenedioxyphenyl) group, a common pharmacophore found in many biologically active molecules. The aldehyde functionality at the 2-position of the pyrrole ring serves as a versatile synthetic handle for further molecular elaboration.

The synthetic strategy detailed herein is predicated on a logical and well-established two-step sequence:

-

N-Arylation to form the Pyrrole Core: Construction of the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole intermediate.

-

C-H Functionalization: Introduction of the formyl group onto the pre-formed pyrrole ring.

This approach allows for a convergent and efficient synthesis, with each step being a high-yielding and well-understood transformation in organic chemistry.

Figure 2: The reaction mechanism of the Clauson-Kaas synthesis.

Experimental Protocol

Materials:

-

1,3-Benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline)

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-benzodioxol-5-amine (1.0 equivalent).

-

Add glacial acetic acid to dissolve the amine (approximately 5-10 mL per mmol of amine).

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents).

-

Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole. The product can be purified further by column chromatography on silica gel if necessary.

Causality and Experimental Insights

-

Choice of Acid: Glacial acetic acid serves as both the solvent and the acid catalyst. Its high boiling point is suitable for the reflux conditions required for this reaction.

-

Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran is used to ensure complete consumption of the limiting amine starting material.

-

Work-up: The neutralization step with sodium bicarbonate is crucial to remove the acetic acid and to allow for efficient extraction of the product into an organic solvent.

Step 2: Formylation via the Vilsmeier-Haack Reaction

With the N-aryl pyrrole in hand, the next step is the introduction of the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like pyrrole. [3][4][5][6][7]The reaction is highly regioselective for the 2-position of N-substituted pyrroles due to the electronic nature of the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [3][4]This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during the work-up to yield the desired aldehyde. [6]

Figure 3: The mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

-

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (or another suitable solvent)

-

Sodium Acetate Trihydrate

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask, dropping funnel, sealed stirrer, reflux condenser, ice bath, heating mantle.

Procedure:

-

In a three-necked round-bottom flask fitted with a stirrer, dropping funnel, and condenser, place DMF (1.1 equivalents).

-

Cool the flask in an ice bath and add POCl₃ (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20 °C.

-

Remove the ice bath and stir the mixture for 15 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add 1,2-dichloroethane as a solvent.

-

Once the internal temperature is below 10 °C, add a solution of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 equivalent) in 1,2-dichloroethane dropwise over 1 hour.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.

-

Cool the reaction mixture to room temperature.

-

For the hydrolysis step, cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water.

-

Heat the mixture to reflux again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine all organic layers and wash with a saturated sodium carbonate solution, followed by brine.

-

Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography.

Self-Validating System and Trustworthiness

The described protocol is a self-validating system. The progress of each step can be reliably monitored by TLC. The formation of the intermediate and the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the final product would show characteristic peaks for the aldehyde proton (around 9.5 ppm in ¹H NMR) and the carbonyl carbon (around 180 ppm in ¹³C NMR), along with signals corresponding to the substituted pyrrole and benzodioxole rings.

Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on the scale of the reaction and purification efficiency.

| Step | Reaction | Starting Materials | Product | Typical Yield |

| 1 | Clauson-Kaas Reaction | 1,3-Benzodioxol-5-amine, 2,5-Dimethoxytetrahydrofuran | 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole | 75-90% |

| 2 | Vilsmeier-Haack Formylation | 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole, DMF, POCl₃ | This compound | 70-85% |

Conclusion

This technical guide has detailed a logical and efficient two-step synthesis of this compound. The pathway leverages the reliability of the Clauson-Kaas reaction for the formation of the N-aryl pyrrole core and the regioselectivity of the Vilsmeier-Haack reaction for the introduction of the formyl group. The provided protocols are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. The mechanistic insights and experimental details furnished in this guide are intended to empower researchers in the successful synthesis of this valuable heterocyclic building block for applications in drug discovery and materials science.

References

Sources

- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyrroles from N-sulfonyl enamines - American Chemical Society [acs.digitellinc.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

Physicochemical properties of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and analytical characterization of this compound. This molecule integrates the N-arylpyrrole scaffold, a privileged structure in medicinal chemistry and materials science, with a reactive carbaldehyde moiety.[1][2] Given the scarcity of consolidated experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. The guide emphasizes the necessity of empirical validation and provides detailed protocols and workflows to that end, ensuring scientific integrity for its application in research and development.

Chemical Identity and Molecular Architecture

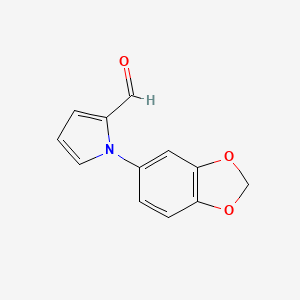

This compound (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ) is an organic compound featuring a pyrrole ring N-substituted with a 1,3-benzodioxole (also known as methylenedioxyphenyl) group.[3] A formyl (carbaldehyde) group is attached at the C2 position of the pyrrole ring. This substitution pattern makes it an electron-rich aromatic aldehyde with potential for further chemical modification.

Caption: Molecular structure of the title compound.

Strategic Synthesis and Purification

The synthesis of N-arylpyrroles is a well-documented field, providing a clear pathway to the target molecule.[4][5][6] The most logical and industrially scalable approach involves the formation of the N-arylpyrrole core followed by electrophilic formylation.

Retrosynthetic Analysis

The primary disconnection is at the formyl group, suggesting a Vilsmeier-Haack formylation of the N-substituted pyrrole precursor. This precursor, in turn, can be disconnected via the C-N bond, pointing to a Paal-Knorr pyrrole synthesis or a similar condensation reaction between an amine (3,4-methylenedioxyaniline) and a 1,4-dicarbonyl compound.

Sources

- 1. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12H9NO3 | CID 4296504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde CAS number

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. By integrating the privileged benzodioxole and pyrrole-2-carbaldehyde scaffolds, this molecule serves as a pivotal building block in medicinal chemistry and materials science. This guide delineates its physicochemical characteristics, outlines a robust synthetic pathway grounded in established organic chemistry principles, and explores its potential applications by examining the vast pharmacological activities associated with its constituent moieties. The content is structured to provide researchers, chemists, and drug development professionals with actionable insights and a solid foundation for future investigation.

Introduction: A Molecule of Convergent Pharmacophores

The pyrrole ring is a fundamental N-heterocyclic motif that forms the core of numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore present in many biologically active compounds, recognized for its ability to modulate metabolic pathways and contribute to potent pharmacological effects such as antitumor and antidiabetic activities.[3][4][5]

This compound, by covalently linking these two powerful moieties, represents a strategic starting point for the synthesis of novel chemical entities. The aldehyde functional group is a versatile handle for further chemical transformations, enabling the construction of diverse molecular architectures such as imines, hydrazones, and more complex heterocyclic systems. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this valuable chemical intermediate.

Physicochemical and Structural Data

A summary of the key identifiers and properties of the title compound is presented below. This data is essential for substance identification, purity confirmation, and experimental design.

| Property | Value | Source |

| CAS Number | 383147-55-5 | [6] |

| Molecular Formula | C₁₂H₉NO₃ | [7][8] |

| Molecular Weight | 215.20 g/mol | [7][8][9] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde | [8] |

| InChI Key | NNKANGSJBQWJSD-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C1=CC2=C(C=C1N3C=CC=C3C=O)OCO2 | [8] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrrole-2-carbaldehydes can be approached through several established methodologies. A common and highly effective method involves the formylation of a pre-formed N-aryl pyrrole. The Vilsmeier-Haack reaction is the benchmark for formylating electron-rich aromatic and heterocyclic rings, including pyrroles.[10][11]

A logical and field-proven synthetic strategy for this compound involves a two-step process:

-

N-Arylation: Synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole via a condensation reaction, such as the Paal-Knorr synthesis, from 1,3-benzodioxol-5-amine (piperonylamine) and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran).

-

Formylation: Subsequent Vilsmeier-Haack formylation of the resulting N-aryl pyrrole to introduce the carbaldehyde group regioselectively at the C2 position. The electron-donating nature of the nitrogen atom directs the electrophilic Vilsmeier reagent primarily to the adjacent alpha-position.

Synthesis Workflow Diagram

The following diagram illustrates the proposed high-level synthetic pathway.

Caption: Proposed two-step synthesis of the title compound.

Spectroscopic Characterization Protocol

To ensure the identity and purity of the synthesized compound, a rigorous spectroscopic analysis is mandatory. Researchers should expect the following characteristic signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-9.6 ppm.[12]

-

Three distinct multiplets for the pyrrole ring protons, likely in the δ 6.0-7.5 ppm region.

-

A singlet around δ 6.0 ppm corresponding to the two equivalent protons of the methylenedioxy bridge (-O-CH₂-O-).[3]

-

Signals for the three aromatic protons on the benzodioxole ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of all carbon environments:

-

A signal for the aldehyde carbonyl carbon at δ > 180 ppm.

-

Signals corresponding to the carbons of the pyrrole and benzodioxole rings in the aromatic region (δ 100-150 ppm).

-

A characteristic signal for the methylenedioxy bridge carbon (-O-CH₂-O-) around δ 101 ppm.[4]

-

-

Infrared (IR) Spectroscopy: IR analysis validates the presence of key functional groups:

-

A strong, sharp carbonyl (C=O) stretching band for the aldehyde, expected around 1660-1680 cm⁻¹.

-

C-H stretching bands for the aromatic and aldehyde protons.

-

C-O-C stretching bands for the dioxole ether linkages.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Potential Applications in Drug Discovery and Development

While direct biological data for this compound is not extensively published, its value lies in its potential as a scaffold and intermediate for compounds targeting a range of therapeutic areas. The known activities of its constituent parts provide a strong rationale for its use in drug discovery programs.[1][5]

-

Anticancer Agents: Both pyrrole and benzodioxole derivatives have demonstrated significant antitumor activity.[1][5] This scaffold can be used to synthesize analogues of known kinase inhibitors or DNA-interacting agents.

-

Anti-inflammatory Compounds: Pyrrole-containing structures have been successfully developed as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]

-

Antifungal Agents: The benzodioxole moiety is present in several natural and synthetic antifungal compounds.[14][15] The title compound serves as a starting point for novel antifungal agents, for instance, by converting the aldehyde to a hydrazone or semicarbazone.

-

Antidiabetic Agents: Recent studies have highlighted the potential of benzodioxole derivatives as inhibitors of α-amylase and α-glucosidase, enzymes relevant to managing type 2 diabetes.[3][4]

Diagram of Potential Therapeutic Targets

Caption: Pharmacological potential derived from the core scaffolds.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a self-validating, reliable method for the synthesis of the title compound from its N-aryl pyrrole precursor.

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

-

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Re-cool the mixture to 0 °C. Add a solution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the stirred Vilsmeier reagent.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and will evolve CO₂ gas.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and HRMS as described in Section 4.0.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a versatile intermediate in synthetic organic chemistry. Its structure, combining the pharmacologically relevant pyrrole and benzodioxole nuclei, makes it an attractive starting point for the development of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a solid, scientifically-grounded framework for researchers to produce, validate, and further explore the potential of this valuable chemical entity.

References

- Vertex AI Search. CAS 383147-55-5 this compound.

- Ambeautreats. This compound.

- Guangzhou Weiba Technology Co., Ltd. This compound.

-

PubChem. This compound. Available from: [Link]

-

Cheméo. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

- Molecules. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Nature. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

PubMed Central. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available from: [Link]

-

PubMed Central. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

-

PubMed. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Available from: [Link]

-

PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

MDPI. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

-

ResearchGate. (PDF) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. This compound [weibochem.com]

- 8. This compound | C12H9NO3 | CID 4296504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [chemdict.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 12. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 13. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Benzodioxole-Pyrrole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the benzodioxole and pyrrole scaffolds has given rise to a class of heterocyclic compounds with a remarkable spectrum of biological activities. These derivatives have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of benzodioxole-pyrrole derivatives. By delving into detailed experimental protocols, quantitative biological data, and the intricate signaling pathways they modulate, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of these versatile molecules.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The benzodioxole moiety, a key component of numerous natural products, and the pyrrole ring, a fundamental heterocyclic structure in medicinal chemistry, are both considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. The strategic combination of these two entities into a single molecular framework has yielded derivatives with enhanced and often synergistic biological effects. The benzodioxole group can influence physicochemical properties such as solubility and membrane permeability, while the pyrrole core provides a versatile platform for synthetic modification, allowing for the fine-tuning of biological activity. This guide will explore the scientific rationale and empirical evidence supporting the development of these hybrid molecules as next-generation therapeutic agents.

Synthetic Strategies: Building the Benzodioxole-Pyrrole Core

The synthesis of benzodioxole-pyrrole derivatives can be achieved through various synthetic routes, often involving multi-step sequences. The choice of a specific synthetic pathway is dictated by the desired substitution pattern on both the benzodioxole and pyrrole rings. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This class of compounds has demonstrated notable biological activity. The synthesis is typically a three-step process, as described by Sharma et al. and later adapted in subsequent studies[1][2].

Experimental Protocol:

Step 1: Synthesis of 2-(benzylthio)acetic acid [1][2]

-

To a solution of thioglycolic acid (1 equivalent) and the desired substituted benzyl bromide (1 equivalent) in ethanol, a solution of sodium hydroxide (3 equivalents) in water is added dropwise.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified to pH 1-2 with 6 M hydrochloric acid.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude 2-(benzylthio)acetic acid derivative, which is often used in the next step without further purification.

Step 2: Formation of the Acid Chloride [1][2]

-

The crude 2-(benzylthio)acetic acid from the previous step is dissolved in dichloromethane.

-

The solution is cooled to 0°C, and oxalyl chloride (1.2 equivalents) is added dropwise.

-

The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

The excess oxalyl chloride and dichloromethane are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in dioxane and added dropwise to a solution of benzo[d][1][3]dioxol-5-amine (1 equivalent) and triethylamine (2 equivalents) in dioxane at 0°C.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched by pouring it into water and acidifying to pH 4-5 with 6 M hydrochloric acid.

-

The aqueous phase is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Pyrrolo[2,1-a]isoquinolines Containing a Benzodioxole Moiety

The pyrrolo[2,1-a]isoquinoline scaffold is present in several biologically active natural products. Their synthesis can be accomplished via a one-pot, three-component 1,3-dipolar cycloaddition reaction[4][5].

Experimental Protocol: [4]

-

A mixture of isoquinoline (1 equivalent), the appropriate 2-bromoacetophenone derivative (1 equivalent), and the desired acetylenic dipolarophile (1 equivalent) is prepared.

-

1,2-Epoxypropane is added as the solvent.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with diethyl ether to yield the crude product.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure pyrrolo[2,1-a]isoquinoline derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzodioxole-pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cell cycle progression.

Induction of Apoptosis: The Primary Mechanism of Action

A hallmark of the anticancer activity of these compounds is their ability to induce programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzodioxole-pyrrole derivatives.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for quantifying apoptosis.

-

Seed cancer cells in a 6-well plate and treat with various concentrations of the benzodioxole-pyrrole derivative for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some pyrrole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects[6][7][8].

Signaling Pathway: PI3K/Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzodioxole-pyrrole derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of benzodioxole-pyrrole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines using assays such as the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Anticancer Activity (IC50 in µM) of Representative Benzodioxole-Pyrrole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | MDA-MB-468 (Breast) | 2 | [9] |

| Marinopyrrole A | Melanoma cell lines | 2.2 - 5.0 | [9] |

| Marinopyrrole A | HK1 (Nasopharyngeal) | ~1 | [9] |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [9] |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [9] |

| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [9] |

| MP1 | BE(2)-C (Neuroblastoma) | 0.096 | [9] |

| Compound 5c | HeLa (Cervical) | 17.31 | [10] |

| Compound 9b | MCF-7 (Breast) | <0.1 | [10] |

| Compound 9c | A549 (Lung) | <0.1 | [10] |

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key contributor to a variety of diseases. Benzodioxole-pyrrole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using commercially available kits or by following established protocols.

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percentage of inhibition and determine the IC50 values.

Table 2: Anti-inflammatory Activity (IC50 in µM) of Representative Pyrrole Derivatives against COX Enzymes

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4h | >100 | 8.2 | >12.1 | [11] |

| Compound 4k | >100 | 14.3 | >6.9 | [11] |

| Compound 5u | 45.23 | 1.79 | 25.27 | [12] |

| Compound 5s | 204.51 | 2.51 | 81.48 | [12] |

| Celecoxib | 9.4 | 0.08 | 117.5 | [11] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. Benzodioxole-pyrrole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrrole Derivatives

| Compound ID | Staphylococcus aureus | Escherichia coli | Mycobacterium tuberculosis | Reference |

| Pyrrole benzamide derivative | 3.12 - 12.5 | 3.12 - 12.5 | - | [13] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | - | - | 3.125 | [13] |

| ENBHEDPC | - | - | 0.7 | [13] |

| Phallusialide A | 32 | 64 | - | [13] |

| Phallusialide B | 32 | 64 | - | [13] |

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of benzodioxole-pyrrole derivatives is highly dependent on their substitution patterns. For instance, in some series of anticancer agents, the presence of specific electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact cytotoxicity. Similarly, for anti-inflammatory compounds, the nature of the substituent at certain positions on the pyrrole ring can influence the selectivity for COX-2 over COX-1.

Future research in this field should focus on:

-

Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Evaluation: Progressing the most promising candidates to in vivo animal models to assess their efficacy, toxicity, and overall therapeutic potential.

Conclusion

Benzodioxole-pyrrole derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the tunability of their chemical structures, make them a fertile ground for drug discovery and development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the biological activities of these fascinating molecules, with the ultimate goal of translating their promise into tangible clinical benefits.

References

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). Molecules. [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Journal of the Mexican Chemical Society. [Link]

-

Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. (2011). Molecules. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

-

Synthesis of pyrrolo[2,1‐a]isoquinolines 14 and... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2018). World Journal of Pharmaceutical Research. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Molecules. [Link]

-

Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2014). Acta Chimica Slovenica. [Link]

-

Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. (2015). Molecules. [Link]

-

Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2024). Marine Drugs. [Link]

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2023). Molecules. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

-

Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids. (2011). The Alkaloids: Chemistry and Biology. [Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules. [Link]

-

Modulation of the PI3K/AKT signaling pathway targeting obesity through natural compounds. (n.d.). ResearchGate. [Link]

-

Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response. (2021). Gut Microbes. [Link]

-

The pyrrolo[2,1-a]isoquinoline alkaloids. (2011). The Alkaloids: Chemistry and Biology. [Link]

-

Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities. (2014). Frontiers in Physiology. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012). Molecules. [Link]

-

Design, Synthesis and Anti‐Tumor Activity Evaluation of Novel 3,4‐(Methylenedioxy)cinnamic Acid Amide‐Dithiocarbamate Derivatives. (2022). Chemistry & Biodiversity. [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2000). Il Farmaco. [Link]

-

Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. (2022). Bioorganic Chemistry. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2017). Der Pharma Chemica. [Link]

Sources

- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyrrolo[2,1-a]isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Introduction

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to the conjugation of the electron-rich pyrrole ring with the benzodioxole moiety. The unique electronic and structural characteristics of this molecule make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structural motifs. The protocols outlined herein represent best practices for data acquisition and analysis, ensuring scientific rigor and reproducibility.

Molecular Structure and Key Features

The molecular structure of this compound combines a pyrrole ring substituted at the nitrogen atom with a 1,3-benzodioxole group, and a carbaldehyde group at the 2-position of the pyrrole ring. This arrangement leads to a conjugated system that influences the spectroscopic behavior of the molecule.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and pyrrole) |

| ~2890 | Medium | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde) |

| ~1600, 1505, 1490 | Medium-Strong | C=C stretching (aromatic and pyrrole rings) |

| ~1250 | Strong | C-O-C asymmetric stretching (benzodioxole) |

| ~1040 | Strong | C-O-C symmetric stretching (benzodioxole) |

| ~930 | Medium | O-CH₂-O bending (benzodioxole) |

Interpretation and Experimental Causality

-

Aldehyde C=O Stretch: The most prominent peak in the IR spectrum is anticipated to be the carbonyl (C=O) stretch of the aldehyde group, appearing around 1670 cm⁻¹. This frequency is slightly lower than that of a simple aliphatic aldehyde due to the conjugation with the pyrrole ring, which delocalizes the electron density of the carbonyl bond, thereby weakening it and lowering the stretching frequency.

-

Aromatic and Pyrrole C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of both the benzodioxole and pyrrole rings will likely appear as a group of bands in the 1600-1490 cm⁻¹ range.

-

Benzodioxole Signature Peaks: The 1,3-benzodioxole moiety has characteristic strong C-O-C stretching bands. The asymmetric stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The distinctive O-CH₂-O bending vibration around 930 cm⁻¹ is also a key indicator of this group.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample without preparation.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.[1][2] The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons in the pyrrole ring, the benzodioxole ring, the aldehyde group, and the methylene bridge of the benzodioxole.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.57 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.24 | Doublet of doublets | 1H | Pyrrole H-5 |

| ~7.03 | Doublet of doublets | 1H | Pyrrole H-3 |

| ~6.95 | Doublet | 1H | Benzodioxole H-4 |

| ~6.90 | Doublet of doublets | 1H | Benzodioxole H-6 |

| ~6.85 | Doublet | 1H | Benzodioxole H-7 |

| ~6.31 | Doublet of doublets | 1H | Pyrrole H-4 |

| ~6.05 | Singlet | 2H | Methylene protons (-O-CH₂-O-) |

Interpretation and Experimental Causality:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, causing it to resonate far downfield as a sharp singlet.[3]

-

Pyrrole Protons: The protons on the pyrrole ring will appear as distinct multiplets. The H-5 proton is expected to be the most downfield of the pyrrole protons due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing aldehyde group. The coupling constants between the pyrrole protons (J₃,₄ ≈ 3.5 Hz, J₄,₅ ≈ 2.5 Hz, J₃,₅ ≈ 1.5 Hz) will lead to the observed splitting patterns.

-

Benzodioxole Protons: The three aromatic protons of the benzodioxole ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the dioxole group. Their splitting patterns will be governed by ortho and meta coupling.

-

Methylene Protons: The two protons of the methylene bridge in the benzodioxole ring are chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[4][5]

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~179.0 | Aldehyde Carbonyl (C=O) |

| ~148.5 | Benzodioxole C-8/C-9 (quaternary, attached to O) |

| ~144.0 | Benzodioxole C-8/C-9 (quaternary, attached to O) |

| ~133.0 | Pyrrole C-2 (quaternary) |

| ~132.5 | Benzodioxole C-5 (quaternary) |

| ~125.0 | Pyrrole C-5 |

| ~119.0 | Benzodioxole C-7 |

| ~118.0 | Pyrrole C-3 |

| ~111.0 | Pyrrole C-4 |

| ~108.5 | Benzodioxole C-4 |

| ~106.0 | Benzodioxole C-6 |

| ~101.5 | Methylene Carbon (-O-CH₂-O-) |

Interpretation and Experimental Causality:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 179 ppm.

-

Aromatic and Pyrrole Carbons: The carbons of the aromatic and pyrrole rings will resonate in the 105-150 ppm range. The quaternary carbons attached to oxygen in the benzodioxole ring will be significantly downfield.

-

Methylene Carbon: The carbon of the methylene bridge will be the most upfield carbon, appearing around 101.5 ppm, characteristic of a carbon atom situated between two oxygen atoms.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each carbon.[5] A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺•): The molecular weight of C₁₂H₉NO₃ is 215.06 g/mol . Therefore, the molecular ion peak is expected at m/z = 215.

-

Major Fragment Ions:

-

m/z = 186: Loss of the formyl radical (-CHO, 29 Da) from the molecular ion.

-

m/z = 121: Represents the benzodioxole cation.

-

m/z = 94: Represents the pyrrole-2-carbaldehyde cation.

-

Interpretation and Fragmentation Pathway

Under electron ionization (EI), the molecule will first lose an electron to form the molecular ion (M⁺•). The primary fragmentation pathways are expected to involve the cleavage of the bond between the two aromatic rings and the loss of the aldehyde group.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic results. This foundational knowledge is critical for the confident identification and further investigation of this and related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2008). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

PubMed. (2007). Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model? Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 4. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Therapeutic Targets of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a novel heterocyclic compound for which, as of the date of this publication, no extensive biological activity data has been reported in peer-reviewed literature. The absence of direct experimental evidence necessitates a predictive approach to identifying its potential therapeutic targets. This guide employs a well-established medicinal chemistry strategy: inferring biological activity based on the principle of structural analogy. We will dissect the molecule into its two primary scaffolds—the 1,3-benzodioxole (or methylenedioxyphenyl) moiety and the pyrrole-2-carbaldehyde core . By analyzing the known pharmacological profiles of these individual components, we can construct a rational, hypothesis-driven framework for investigating the therapeutic potential of the title compound. This document provides a comprehensive overview of these predicted targets, detailed protocols for their experimental validation, and the scientific rationale underpinning each proposed avenue of research.

Introduction: A Structure-Based Rationale for Target Discovery

The compound this compound (herein referred to as BPC) is an organic molecule featuring a pyrrole ring substituted with a carbaldehyde group and a 1,3-benzodioxole moiety.[1] While direct biological studies on BPC are not yet available, its structure provides compelling clues to its potential bioactivity. The molecule integrates two pharmacologically significant scaffolds:

-

1,3-Benzodioxole (Methylenedioxyphenyl - MDP): This group is a well-known feature in many natural products and synthetic drugs.[2][3] It is widely recognized for its ability to interact with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4][5][6]

-

Pyrrole-2-carbaldehyde: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9][10]

This guide will therefore explore three primary, rationally-deduced avenues for BPC's therapeutic potential:

-

Modulation of Cytochrome P450 Enzymes: Stemming from the 1,3-benzodioxole moiety.

-

Anticancer Activity: Based on the established cytotoxicity of both pyrrole-2-carbaldehyde derivatives and some benzodioxole compounds.[11][12]

-

Anti-inflammatory Activity: A known property of many pyrrole-based compounds.[13][14][15]

For each potential application, we will present the underlying scientific reasoning, propose specific molecular targets, and provide detailed, actionable protocols for experimental validation.

Potential Target Class 1: Cytochrome P450 (CYP) Enzymes

Scientific Rationale

The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) group is a classic "mechanism-based inactivator" of cytochrome P450 enzymes.[16] These enzymes are central to the metabolism of a vast majority of drugs and other xenobiotics.[5][17] The MDP group can be metabolically activated by CYP enzymes to form a highly reactive carbene intermediate, which then binds covalently to the heme iron or protein apoprotein, leading to irreversible inhibition.[16] This interaction has two major therapeutic implications:

-

Drug-Drug Interactions (DDI): Inhibition of CYPs can slow the metabolism of co-administered drugs, increasing their plasma concentration and potentially leading to toxicity. Understanding BPC's effect on CYPs is critical for its safety profile.[4][5]

-

Therapeutic Synergism: This inhibitory effect can be harnessed. For instance, MDP-containing compounds are used as "synergists" with pesticides to increase their efficacy by preventing their breakdown.[4] In a clinical context, a CYP inhibitor can be used to "boost" the therapeutic effect of another drug. Stiripentol, an antiepileptic drug containing the 1,3-benzodioxole moiety, leverages this mechanism to prolong the activity of other co-administered anticonvulsants.[18][19]

Given the presence of the 1,3-benzodioxole moiety in BPC, it is highly probable that it interacts with one or more CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2B10).[17][20]

Proposed Experimental Workflow: CYP Inhibition Assay

The following workflow outlines the steps to determine if BPC is a reversible or time-dependent (irreversible) inhibitor of key CYP isoforms, such as CYP3A4.

Caption: Workflow for assessing CYP450 inhibition potential of BPC.

Detailed Protocol: Time-Dependent Inhibition (TDI) Assay for CYP3A4

-

Pre-incubation:

-

In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of BPC (e.g., 0, 1, 5, 10, 25 µM).

-

Initiate the pre-incubation by adding NADPH (final concentration 1 mM). Incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

-

-

Definitive Incubation:

-

After each pre-incubation time point, dilute the mixture 10-fold into a new plate containing a high concentration of a CYP3A4-specific substrate (e.g., 10 µM Midazolam) and additional NADPH (1 mM). This dilution minimizes the contribution of any reversible inhibition.

-

Allow the reaction to proceed for a short, fixed time (e.g., 5 minutes) at 37°C.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite (1'-hydroxymidazolam).

-

-

Data Analysis:

-

For each BPC concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate (k_obs).

-

Plot the k_obs values against the BPC concentrations and fit the data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

-

Potential Target Class 2: Anticancer Pathways

Scientific Rationale

Both structural components of BPC are found in molecules with established anticancer activity.

-

Pyrrole-2-carbaldehyde Derivatives: This scaffold is present in numerous compounds demonstrating potent cytotoxicity against a range of human cancer cell lines, including glioblastoma, lung cancer, and hepatocellular carcinoma.[11] The mechanisms are diverse but have been linked to the inhibition of key cellular targets like microtubules, protein kinases (e.g., EGFR, VEGFR), and Bcl-2 proteins, ultimately leading to apoptosis and cell cycle arrest.[9][21][22]

-

1,3-Benzodioxole Derivatives: Certain compounds featuring this moiety have also shown significant anti-tumor properties.[2][12][18] For example, 1,3-benzodioxole derivatives conjugated with arsenicals have demonstrated potent anti-proliferative effects against leukemia and breast cancer cell lines by inducing oxidative stress and apoptosis.[2][18][19]

The combination of these two pharmacophores in BPC suggests a strong potential for anticancer activity, possibly through synergistic or multi-target effects.

Proposed Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of BPC.

Detailed Protocol: Cell Viability (MTT) Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., peripheral blood mononuclear cells, PBMCs) in appropriate media.[11]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

-

-

Compound Treatment:

-

Prepare a series of dilutions of BPC in culture medium (e.g., from 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different BPC concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 or 72 hours.[11]

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the BPC concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

-

Quantitative Data Summary

The following table structure should be used to summarize the cytotoxicity data obtained from the MTT assay.

| Compound | Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| BPC | A549 | Lung Cancer | Experimental Value |

| BPC | MCF-7 | Breast Cancer | Experimental Value |

| BPC | PBMC | Normal Blood | Experimental Value |

| Doxorubicin | A549 | Lung Cancer | Reference Value |

Potential Target Class 3: Inflammatory Pathways

Scientific Rationale

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[15] For example, Tolmetin and Ketorolac are established NSAIDs built upon a pyrrole scaffold.[23]

The mechanism of action for many pyrrole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[13][23] Some pyrrole derivatives have also been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α or by interacting with proteins such as iNOS.[15][24] The presence of the pyrrole-2-carbaldehyde core in BPC makes these inflammatory mediators highly plausible targets.

Proposed Experimental Workflow: Anti-inflammatory Activity Assessment

Caption: Workflow for assessing the anti-inflammatory properties of BPC.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Culture and Seeding:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells for 1 hour with various concentrations of BPC (e.g., 1, 10, 50 µM) or a positive control (e.g., Dexamethasone).

-

-

Stimulation:

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C.

-

-

Supernatant Collection and Analysis:

-

After incubation, collect the cell culture supernatant from each well.

-

Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the kit.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Determine the percentage inhibition of TNF-α release for each BPC concentration compared to the LPS-only treated cells.

-

Conclusion and Future Directions

This guide outlines a rational, structure-based approach to elucidating the therapeutic potential of the novel compound this compound. Based on the well-documented activities of its core moieties, we have identified three high-priority target classes: Cytochrome P450 enzymes , anticancer pathways , and inflammatory mediators .

The experimental workflows and detailed protocols provided herein offer a clear roadmap for initial investigations. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies. For example, confirmed anticancer activity would warrant investigations into specific apoptotic pathways, kinase profiling, and in vivo xenograft models. Similarly, confirmed anti-inflammatory activity should be followed by in vivo models of inflammation (e.g., carrageenan-induced paw edema) and a broader assessment of cytokine modulation.

Ultimately, the systematic application of these methodologies will serve to thoroughly characterize the pharmacological profile of BPC, paving the way for its potential development as a novel therapeutic agent.

References

A consolidated list of all sources cited within this document, with clickable URLs for verification.

- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20).

- Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Benchchem.

- The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide. Benchchem.

- Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. PubMed.

- Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. PubMed.

- What is 1,3-Benzodioxole?. ChemicalBook. (2020-02-12).

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. (2023-03-13).

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. (2022-06-10).

- Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.

- Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects | Request PDF. ResearchGate. (2025-08-07).

- Methylenedioxy. Wikipedia.